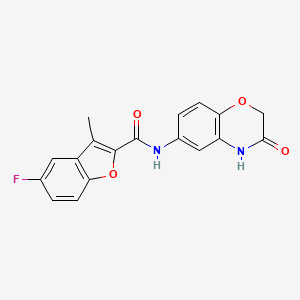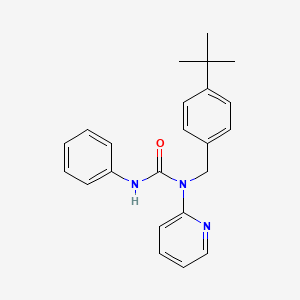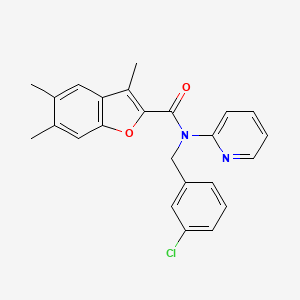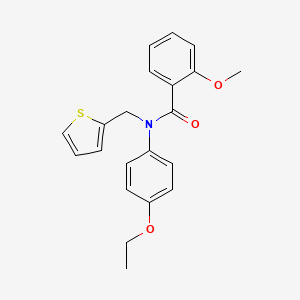![molecular formula C19H19N3O4 B11341137 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11341137.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with an appropriate carboxylic acid derivative. This reaction is usually carried out under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Substitution Reactions: The ethoxy and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions are typically carried out using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The final step involves the coupling of the oxadiazole ring with the phenoxyacetamide moiety. This is achieved through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with phenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or hydrazines, depending on the reducing agent used.
Substitution: The phenyl rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antipyretic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it can exert anti-inflammatory, anticancer, and other therapeutic effects.
類似化合物との比較
Similar Compounds
N-[4-(4-ethoxy-3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide: This compound has a similar structure but with a different oxadiazole ring configuration.
N-[4-(4-ethoxy-3-methylphenyl)-1,3,4-oxadiazol-3-yl]-2-phenoxyacetamide: Another isomer with a different oxadiazole ring configuration.
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-thiadiazol-3-yl]-2-phenoxyacetamide: This compound has a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its specific oxadiazole ring configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and modulate various biological pathways makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C19H19N3O4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-24-16-10-9-14(11-13(16)2)18-19(22-26-21-18)20-17(23)12-25-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChIキー |
WKHJXIDCZZGOSH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11341054.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11341055.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11341076.png)

![N-(2,4-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341091.png)
![7-Chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11341095.png)

![Ethyl 1-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11341108.png)
![4-methyl-2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341114.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341115.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341127.png)


